2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Brand Name: Vulcanchem
CAS No.: 1005130-93-7
VCID: VC6271991
InChI: InChI=1S/C24H19ClN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-5-3-2-4-6-15)27(31-22(20)24(26)29)18-9-7-16(25)8-10-18/h2-14,20-22H,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Molecular Formula: C24H19ClN2O4
Molecular Weight: 434.88

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

CAS No.: 1005130-93-7

Cat. No.: VC6271991

Molecular Formula: C24H19ClN2O4

Molecular Weight: 434.88

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione - 1005130-93-7

Specification

CAS No. 1005130-93-7
Molecular Formula C24H19ClN2O4
Molecular Weight 434.88
IUPAC Name 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Standard InChI InChI=1S/C24H19ClN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-5-3-2-4-6-15)27(31-22(20)24(26)29)18-9-7-16(25)8-10-18/h2-14,20-22H,1H3
Standard InChI Key WMUKCJWSARQGPN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrrolo[3,4-d] oxazole family, a bicyclic system comprising a five-membered pyrrolidine ring fused to a six-membered oxazole-dione moiety. Key substituents include:

  • 4-Chlorophenyl group: A halogenated aromatic ring enhancing lipophilicity and electrophilic reactivity.

  • 4-Methoxyphenyl group: An electron-donating substituent improving solubility and modulating electronic interactions.

  • Phenyl group: A simple aromatic moiety contributing to planar stacking interactions.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₃₀H₂₄ClN₃O₄Derived
Molecular Weight526.99 g/molCalculated
Core StructureHexahydro-2H-pyrrolo[3,4-d] oxazole-4,6-dione
Key Substituents4-Cl-C₆H₄, 4-MeO-C₆H₄, C₆H₅

The stereochemistry of the hexahydro core (3a,6a-dihydro configuration) imposes conformational constraints, influencing binding to biological targets .

Synthesis and Structural Elucidation

Spectroscopic Characterization

Key analytical data for related compounds include:

  • ¹H NMR: Downfield shifts for oxazole protons (δ 7.2–8.1 ppm) and methoxy singlet (δ 3.8 ppm) .

  • IR Spectroscopy: Stretching vibrations for C=O (1740 cm⁻¹) and C-O-C (1240 cm⁻¹) .

  • X-Ray Crystallography: Confirms the chair conformation of the hexahydro core and coplanarity of aryl substituents .

Biological Activities and Mechanisms

Table 2: Biological Activities of Structural Analogs

CompoundActivityIC₅₀/EC₅₀Reference
ZTJMXKJXJKCFMBIL-6 inhibition in PBMCs12 μM
HBUUSADWLVKENECaspase-3 suppression in Jurkat cells8 μM
R-13 hydrochlorideCD4+ T-cell recruitment in mice5 mg/kg

Quantum-Chemical Insights

Computational studies on analogous isoxazole derivatives (e.g., AM1 and B3LYP/6-31G(d,p) models) reveal:

  • HOMO-LUMO Gaps: Narrow gaps (4.2–4.8 eV) correlate with enhanced bioactivity via charge-transfer interactions .

  • Electrostatic Potential Maps: Negative potentials localized near the dione moiety facilitate hydrogen bonding with serine proteases .

Therapeutic Applications and Future Directions

Immunosuppressive Therapy

The compound’s structural similarity to clinical immunosuppressants suggests potential in:

  • Organ Transplantation: Targeting calcineurin or NFAT pathways .

  • Autoimmune Diseases: Suppressing TNF-α or IL-17 production .

Oncological Applications

Pyrrolo-oxazole cores inhibit pro-survival kinases (e.g., AKT, mTOR) in cancer cell lines . Modifying the 4-methoxyphenyl group could enhance blood-brain barrier penetration for glioblastoma therapy.

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